molecular formula C16H18N2O2 B3072535 N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide CAS No. 1016765-34-6

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide

Cat. No.: B3072535
CAS No.: 1016765-34-6
M. Wt: 270.33 g/mol
InChI Key: VBQCDRRTKDCOFM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide is an acetamide derivative characterized by a 4-methylphenoxy group attached to the acetamide backbone and an aromatic amine (4-amino-2-methylphenyl) as the nitrogen substituent . The presence of the amino group may enhance solubility in polar solvents, while the 4-methylphenoxy moiety could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-6-14(7-4-11)20-10-16(19)18-15-8-5-13(17)9-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCDRRTKDCOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205299
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016765-34-6
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016765-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-methylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate, N-(4-amino-2-methylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methylphenol in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Material Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenoxy group is common in flavoring agents (e.g., EFSA-evaluated compound ) and pharmaceuticals.
  • Nitrogen substituents significantly alter bioactivity: Aromatic amines (e.g., 4-aminophenyl) are prevalent in anticancer agents , while heterocycles (e.g., pyrazolyl) enhance flavoring properties .

Pharmacological Activities of Structural Analogs

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Demonstrated IC₅₀ values of 1.2–3.8 µM against HCT-116, MCF-7, and PC-3 cell lines .
  • N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide: Likely leverages the amino group for DNA interaction, though specific data are unavailable .

Physicochemical Properties

Property This compound 2-(4-Methylphenoxy)-N-(heterocyclic) Analogs Notes
LogP Estimated ~2.8 (Calc.) 3.1–3.5 (e.g., EFSA compound ) Amino group reduces lipophilicity
Solubility High in polar solvents (DMSO, ethanol) Moderate (due to bulky substituents)
Thermal Stability Likely stable up to 200°C Decomposes above 150°C (e.g., compound ) Phenoxy groups enhance stability

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

The structure features an acetamide functional group attached to a phenyl ring substituted with both amino and methyl groups, as well as a phenoxy group. This structural complexity contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promise as a potential antimicrobial agent. Similar arylaminoaryloxyacetanilides have been reported to possess antimicrobial properties, suggesting that this compound may inhibit bacterial growth or activity.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties. Investigations into structurally related compounds have revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting various biochemical pathways. This property is crucial for its potential therapeutic applications in conditions where enzyme modulation is beneficial.
  • Receptor Binding : It may also bind to specific receptors, modulating their activity and leading to changes in cellular function.

Antimicrobial Studies

A study focusing on the antimicrobial properties of similar compounds found that modifications in the phenoxy group significantly influenced biological activity. The presence of methyl and amino groups enhances reactivity and interaction with microbial targets, indicating that structural variations can lead to significant differences in efficacy.

Anticancer Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit potent antiproliferative activities against several tumor cell lines. For example, a related compound showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting strong anticancer potential . Furthermore, flow cytometry analysis indicated that these compounds promote apoptosis in cancer cells, enhancing their therapeutic profile .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamideC16H18ClN2O2Contains chlorine; potential for enhanced biological activity due to halogenation
N-(4-Amino-3-chlorophenyl)-2-(3-methylphenoxy)acetamideC16H18ClN2O2Incorporates chlorine on a different aromatic ring; potential differences in reactivity
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamideC16H18N2O2Exhibits significant biological activity; investigated for enzyme inhibition

This table illustrates how slight modifications in the chemical structure can lead to substantial differences in biological activity.

Q & A

Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide?

The synthesis typically involves multi-step reactions starting with 4-amino-2-methylphenol and 4-methylphenoxyacetic acid derivatives. Key steps include:

  • Coupling reactions : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under controlled temperatures (0–30°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to identify proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive 3D structural elucidation, especially when resolving stereochemical ambiguities .

Q. What initial biological screening assays are recommended for this compound?

Prioritize:

  • Cytotoxicity assays : MTT or XTT assays on cancer cell lines (e.g., leukemia, breast cancer) to determine IC₅₀ values .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases to assess anti-inflammatory/anticancer potential .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Reagent stoichiometry : Adjust molar ratios of coupling agents (e.g., TBTU) to reduce excess reagent waste .
  • Solvent selection : Replace DCM with greener solvents (e.g., ethyl acetate) to enhance safety without compromising yield .
  • Temperature control : Use jacketed reactors to manage exothermic reactions during coupling steps .
  • Process monitoring : Real-time TLC or HPLC to track reaction progress and identify intermediates .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the phenoxy or acetamide groups) to isolate structural determinants of activity .
  • Assay standardization : Use consistent cell lines (e.g., MCF7 for breast cancer) and protocols (e.g., fixed incubation times) to reduce variability .
  • Purity validation : Employ HPLC (>95% purity threshold) to rule out impurities as confounding factors .

Q. What methodologies are effective for elucidating the compound’s mechanism of action?

  • Molecular docking : Computational modeling against targets like COX-2 or tyrosine kinases to predict binding modes .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorometric or colorimetric assays .
  • Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .

Q. How do substituents on the phenoxy and acetamide groups influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance cytotoxicity in analogs like N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide (IC₅₀ = 0.94 µM for leukemia) by increasing electrophilicity and target binding .
  • Methoxy vs. hydroxy groups : Methoxy improves metabolic stability, while hydroxy enhances solubility but reduces membrane permeability .
  • Comparative tables : Analyze IC₅₀ values and LogP data to correlate substituent effects with activity (see Table 1) .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundSubstituentsIC₅₀ (µM)Target
N-(4-Amino-2-methylphenyl)-...4-methylphenoxy1.2Leukemia cells
N-(3-Chloro-4-methylphenyl)-...4-formylphenoxy0.94Leukemia cells
N-(4-Methoxyphenyl)-...4-methoxyphenoxy6.55Breast cancer

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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